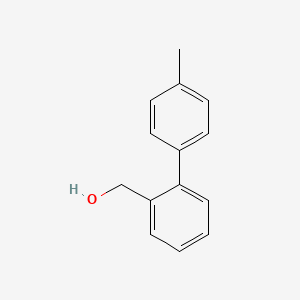
(4'-Methylbiphenyl-2-yl)-methanol
Übersicht
Beschreibung
(4’-Methylbiphenyl-2-yl)-methanol: is an organic compound that belongs to the class of biphenyl derivatives It consists of a biphenyl structure with a methyl group at the 4’ position and a methanol group at the 2 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing (4’-Methylbiphenyl-2-yl)-methanol involves the Grignard reaction. In this method, 4’-methylbiphenyl-2-bromide is reacted with magnesium in anhydrous ether to form the Grignard reagent. This reagent is then treated with formaldehyde to yield (4’-Methylbiphenyl-2-yl)-methanol.
Reduction of Ketones: Another method involves the reduction of 4’-methylbiphenyl-2-carboxaldehyde using reducing agents such as sodium borohydride or lithium aluminum hydride to produce (4’-Methylbiphenyl-2-yl)-methanol.
Industrial Production Methods: Industrial production of (4’-Methylbiphenyl-2-yl)-methanol typically involves large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (4’-Methylbiphenyl-2-yl)-methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form hydrocarbons using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the aromatic ring are replaced by other substituents. Common reagents include halogens and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 4’-Methylbiphenyl-2-carboxaldehyde, 4’-Methylbiphenyl-2-carboxylic acid.
Reduction: 4’-Methylbiphenyl.
Substitution: Various substituted biphenyl derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: (4’-Methylbiphenyl-2-yl)-methanol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to understand the interactions of biphenyl derivatives with biological systems.
Medicine:
Drug Development: It serves as a precursor in the synthesis of drug candidates, particularly those targeting neurological and cardiovascular diseases.
Industry:
Material Science: (4’-Methylbiphenyl-2-yl)-methanol is used in the development of advanced materials, including polymers and resins with specific properties.
Wirkmechanismus
The mechanism of action of (4’-Methylbiphenyl-2-yl)-methanol involves its interaction with specific molecular targets in biological systems. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
4’-Methylbiphenyl-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a methanol group.
4’-Methylbiphenyl-2-carboxaldehyde: Contains an aldehyde group instead of a methanol group.
Uniqueness:
Functional Group: The presence of the methanol group at the 2 position makes (4’-Methylbiphenyl-2-yl)-methanol unique in its reactivity and applications compared to its carboxylic acid and aldehyde counterparts.
Applications: Its specific functional group allows for unique applications in drug development and material science that are not possible with similar compounds.
Eigenschaften
IUPAC Name |
[2-(4-methylphenyl)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-11-6-8-12(9-7-11)14-5-3-2-4-13(14)10-15/h2-9,15H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKTVZWAAJNVPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC=C2CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















